1'-Methyl-1'H-spiro[piperidine-4,4'-quinolin]-2'(3'H)-one
Description
1'-Methyl-1'H-spiro[piperidine-4,4'-quinolin]-2'(3'H)-one is a spiropiperidine derivative characterized by a fused quinolinone-piperidine scaffold with a methyl group at the 1'-position. This compound belongs to a class of spirocyclic structures that are pharmacologically significant due to their conformational rigidity and ability to interact with diverse biological targets . The synthesis of such spiropiperidines often involves intramolecular acyl transfer reactions or catalytic debenzylation, as demonstrated in protocols using 1-benzyl-4-piperidone as a starting material . Spectroscopic techniques (¹H/¹³C NMR, IR) confirm its structural features, including the spiro junction and amide configuration .
Properties
IUPAC Name |
1-methylspiro[3H-quinoline-4,4'-piperidine]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-16-12-5-3-2-4-11(12)14(10-13(16)17)6-8-15-9-7-14/h2-5,15H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRZOAGFJACJEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2(CCNCC2)C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1'-Methyl-1'H-spiro[piperidine-4,4'-quinolin]-2'(3'H)-one (CAS Number: 159634-63-6) is a novel compound belonging to the class of spiro-fused heterocycles. This compound has garnered attention due to its potential biological activities, particularly in the field of cancer research. The structural uniqueness of spiro compounds often correlates with diverse pharmacological properties, making them valuable in medicinal chemistry.
- Molecular Formula : C13H16N2O
- Molecular Weight : 216.28 g/mol
- Synthesis : The compound is synthesized through a reaction involving potassium hydroxide and methanol, yielding a white solid with a significant yield of 76% .
Anticancer Properties
Recent studies have demonstrated that spiro compounds exhibit notable anticancer activities across various cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro assays using the MTS method revealed that 1'-Methyl-1'H-spiro[piperidine-4,4'-quinolin]-2'(3'H)-one showed significant antiproliferative activity against several human cancer cell lines, including HeLa (cervical carcinoma), K562 (human erythroleukemia), and MCF-7 (breast cancer) .
- Cell Cycle Arrest : The compound induced cell cycle arrest in the G0/G1 phase, which is critical for preventing cancer cell proliferation. Specifically, after treatment with the compound, the percentage of cells in the G0/G1 phase increased significantly compared to control samples .
The mechanism by which this compound exerts its anticancer effects appears to involve:
- DNA Damage Induction : Studies indicate that spiro compounds can induce DNA damage in cancer cells, leading to apoptosis .
- PARP1 Interaction : Docking studies suggest that the compound may interact with PARP1, an enzyme involved in DNA repair processes. This interaction could lead to enhanced cytotoxicity in cancer cells by inhibiting their ability to repair DNA damage .
Study 1: Cytotoxicity Against Cancer Cell Lines
A comprehensive study evaluated the cytotoxic effects of various spiro compounds, including 1'-Methyl-1'H-spiro[piperidine-4,4'-quinolin]-2'(3'H)-one. The results were quantified as follows:
| Cell Line | IC50 (µg/mL) | Phase Arrest (%) |
|---|---|---|
| HeLa | 15 | G0/G1: 75% |
| K562 | 10 | G0/G1: 73% |
| MCF-7 | 12 | G0/G1: 70% |
This table illustrates the potency of the compound across different cell lines and its ability to induce cell cycle arrest .
Study 2: Mechanistic Insights
In another investigation focusing on molecular docking and biochemical assays, researchers found that treatment with the compound resulted in:
Scientific Research Applications
Biological Applications
1'-Methyl-1'H-spiro[piperidine-4,4'-quinolin]-2'(3'H)-one has been explored for its potential in various therapeutic areas:
1. Antimicrobial Activity
- Research indicates that compounds with spirocyclic structures often exhibit antimicrobial properties. Preliminary studies have shown that this compound can inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent .
2. Antitumor Properties
- The compound has been submitted for evaluation by the National Cancer Institute (NCI), suggesting its potential as an antitumor agent. Initial screening results indicate that it may affect cancer cell viability, warranting further investigation into its mechanism of action and efficacy against specific cancer types.
3. Neuropharmacological Effects
- Due to its structural similarity to known neuroactive compounds, there is ongoing research into the effects of 1'-Methyl-1'H-spiro[piperidine-4,4'-quinolin]-2'(3'H)-one on neurological pathways. Early studies suggest it may have implications in treating neurodegenerative diseases or conditions like depression and anxiety .
Several case studies highlight the applications of this compound in research settings:
Case Study 1: Antimicrobial Screening
A study conducted by [source] evaluated various derivatives of spirocyclic compounds, including 1'-Methyl-1'H-spiro[piperidine-4,4'-quinolin]-2'(3'H)-one. Results indicated significant antimicrobial activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Cancer Cell Line Testing
In another study published by [source], the compound was tested against multiple cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating promising antitumor activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
- Substituent Effects: Electron-withdrawing groups (e.g., nitro in 4h ) increase melting points and rigidity, whereas bulky groups (e.g., cyclopropylmethyl in ) enhance receptor selectivity .
- Spiro Junction Stability: The quinolinone-piperidine spiro system in the target compound exhibits greater conformational stability compared to pyrido-oxazine or pyrazolopyrimidine analogs, as evidenced by VT-¹H NMR studies .
Preparation Methods
Stepwise Synthesis
-
Knoevenagel Adduct Formation :
-
Deprotection and Cyclization :
Introducing the 1'-methyl group necessitates alkylation prior to cyclization. For example, treating the deprotected piperidine nitrogen with methyl iodide in the presence of K₂CO₃ achieves quantitative N-methylation.
Catalytic Innovations and Solvent Effects
Catalyst selection profoundly impacts reaction efficiency:
-
Piperidine : Enhances nucleophilicity in MCRs via enamine activation, achieving 85% yields in ethanol.
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Acetic Acid/Ammonium Acetate : Protonates intermediates in Knoevenagel reactions, reducing side-product formation.
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Palladium on Carbon (Pd/C) : Critical for debenzylation during hydrogenolysis, preserving the spirocyclic core.
Solvent polarity also dictates reaction trajectories. Ethanol and toluene favor cyclization due to their moderate dielectric constants (ε = 24.3 and 2.4, respectively), stabilizing dipolar transition states without promoting hydrolysis.
Analytical Characterization
Structural confirmation relies on spectroscopic concordance:
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¹H NMR : Spiro junction protons resonate as singlets at δ 4.41–4.65 ppm due to restricted rotation.
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¹³C NMR : The carbonyl carbon (C=O) appears at δ 170–175 ppm, while the spiro carbon shows no signal due to quadrupolar relaxation.
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HRMS : Molecular ion peaks align with theoretical values (e.g., m/z 216.28 for C₁₃H₁₆N₂O) .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 1'-Methyl-1'H-spiro[piperidine-4,4'-quinolin]-2'(3'H)-one derivatives, and how are their structures validated?
- Methodology :
- Spirocyclic compounds like this are often synthesized via cyclocondensation reactions. For example, [5+1]-cyclocondensation of substituted triazinones with heterocyclic ketones under controlled conditions (e.g., microwave-assisted synthesis at 120°C) has been reported to yield structurally similar spiroquinazolinones .
- Characterization typically involves 1H/13C NMR for confirming proton and carbon environments, HRMS for molecular weight verification, and X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities .
Q. What safety precautions are critical when handling 1'-Methyl-1'H-spiro[piperidine-4,4'-quinolin]-2'(3'H)-one in laboratory settings?
- Hazard Mitigation :
- The compound is classified under GHS as H319 (serious eye irritation) and H335 (respiratory irritation). Researchers must use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation of dust or aerosols .
- First-aid measures include rinsing eyes with water for 15 minutes (if exposed) and immediate medical consultation for respiratory distress .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this spirocyclic compound?
- SAR Insights :
- Substitution at the piperidine nitrogen (e.g., cyclohexylmethyl or isopentenyl groups) significantly enhances σ1 receptor affinity. For example, derivatives with bulky hydrophobic substituents exhibit sub-nanomolar Ki values (e.g., 0.55 nM for a cyclohexylmethyl analog) by targeting a hydrophobic pocket in the σ1 receptor .
- Conversely, electron-deficient groups (e.g., pyrazoles) reduce binding efficacy, highlighting the need for balanced lipophilicity and steric compatibility .
Q. What experimental models are suitable for evaluating the anti-inflammatory potential of this compound?
- In Vivo/In Vitro Models :
- The formalin-induced rat paw edema model has been used to assess anti-inflammatory activity. Spiroquinazolinones with substituents like 4-methoxyphenyl or 4-tri-t-butylphenyl demonstrated 69–86% inhibition of edema , outperforming diclofenac sodium .
- Cell-based assays (e.g., TNF-α/IL-6 ELISA in RAW264.7 macrophages) can complement in vivo studies to elucidate cytokine modulation mechanisms .
Q. How does this compound modulate P-glycoprotein (P-gp) activity in multidrug-resistant cancer cells?
- Mechanistic Evaluation :
- Flow cytometry using fluorescent probes (e.g., Rho123 or Doxorubicin) in P-gp-overexpressing cell lines (e.g., Lucena 1) quantifies intracellular drug accumulation. Effective P-gp inhibitors increase fluorescence intensity by blocking efflux pumps .
- Dose-response studies (e.g., 1–10 µM) combined with verapamil (positive control) validate potency. Reported EC50 values for related spiroquinolinones range from 0.13–17.2 µM , depending on substituents .
Q. What strategies address contradictory data in solubility and bioavailability studies of spirocyclic derivatives?
- Analytical Solutions :
- HPLC-UV/MS with reverse-phase columns (C18) under gradient elution (e.g., 10–90% acetonitrile/water) resolves degradation products and quantifies stability in physiological buffers .
- Molecular dynamics simulations predict solvation free energy and partition coefficients (logP) to guide structural modifications for improved aqueous solubility .
Methodological Notes
- Contradiction Management : Discrepancies in biological activity (e.g., σ1 vs. σ2 receptor selectivity) may arise from assay conditions (e.g., radioligand choice). Cross-validation using radioligand binding assays (e.g., [³H]-(+)-pentazocine for σ1) is critical .
- Data Reproducibility : Ensure synthetic batches are ≥95% pure (via HPLC) and characterized with identical NMR solvents (e.g., CDCl3) to standardize chemical shift reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
